

Technical Guide: N-(4-methylcyclohexyl)acetamide[1]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *N*-(4-methylcyclohexyl)acetamide

CAS No.: 103038-90-0

Cat. No.: B6284207

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Executive Summary

N-(4-methylcyclohexyl)acetamide (C₉H₁₇NO) is a secondary amide derivative of 4-methylcyclohexylamine. It serves as a pivotal structural motif in drug development, functioning primarily as a stable, lipophilic pharmacophore. Its significance lies in its stereochemistry; the *trans*-isomer is the pharmacologically active scaffold used in the industrial synthesis of third-generation sulfonylureas (e.g., Glimepiride). This guide analyzes its chemical identity, synthesis protocols, and stereochemical implications for researchers.

Chemical Identity & Physicochemical Profiling[2]

Core Identifiers

Parameter	Data
Chemical Name	N-(4-methylcyclohexyl)acetamide
Molecular Formula	C ₉ H ₁₇ NO
Molecular Weight	155.24 g/mol
Precursor CAS	7003-32-9 (trans-4-methylcyclohexylamine)
Core Moiety	Cyclohexanecarboxamide scaffold
Stereochemistry	Exists as cis and trans geometric isomers

Computed Physicochemical Properties

Data derived from structural topology and analogous amide profiles.

Property	Value	Interpretation
XLogP3	~1.2 - 1.5 (Predicted)	Moderately lipophilic; crosses membranes effectively.
H-Bond Donors	1	Amide N-H allows for specific receptor binding.
H-Bond Acceptors	1	Carbonyl oxygen acts as a hydrogen bond acceptor.
TPSA	~29.1 Å ²	Low polar surface area suggests high oral bioavailability.
Rotatable Bonds	1	Rigid cyclohexyl ring restricts conformational entropy, aiding binding affinity.

Stereochemical Considerations: The Critical Variable

The biological activity of **N-(4-methylcyclohexyl)acetamide** derivatives often depends strictly on the geometric orientation of the 4-methyl and 1-acetamide groups.

- **Trans-Isomer:** The methyl and acetamide groups are on opposite sides of the ring plane (diequatorial conformation is most stable). This is the preferred isomer for Glimepiride synthesis.
- **Cis-Isomer:** The groups are on the same side (axial-equatorial). Often considered an impurity in pharmaceutical processes.

Analytical Discrimination

Researchers must distinguish isomers using ¹H NMR:

- **Trans-isomer:** The methine proton (CH-N) typically appears as a triplet of triplets (tt) with large coupling constants (~11 Hz) due to diaxial coupling.
- **Cis-isomer:** The methine proton appears as a narrower multiplet or broad singlet due to equatorial-axial coupling.

Synthesis & Manufacturing Protocol

The following protocol describes the selective acetylation of trans-4-methylcyclohexylamine. This method prioritizes yield and stereochemical retention.

Reagents & Materials

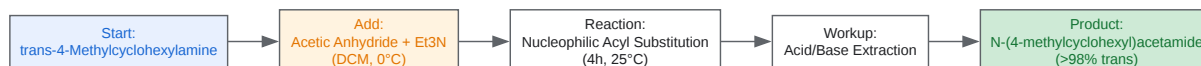
- **Substrate:** trans-4-Methylcyclohexylamine (CAS 7003-32-9)
- **Acylating Agent:** Acetic Anhydride (Ac₂O) or Acetyl Chloride
- **Base:** Triethylamine (Et₃N) or Pyridine (scavenger for acid)
- **Solvent:** Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Methodology

- **Preparation:** Dissolve 1.0 eq of trans-4-methylcyclohexylamine in anhydrous DCM under an inert atmosphere (N₂).

- Base Addition: Add 1.2 eq of Triethylamine. Cool the solution to 0°C to control the exotherm.
- Acetylation: Dropwise add 1.1 eq of Acetic Anhydride over 30 minutes. Maintain temperature < 10°C.
- Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.
- Workup:
 - Wash organic layer with 1M HCl (to remove unreacted amine).
 - Wash with saturated NaHCO₃ (to remove acetic acid).
 - Wash with Brine, dry over MgSO₄, and concentrate in vacuo.
- Purification: Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate if necessary to remove trace cis isomers.

Synthesis Workflow Diagram



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Caption: Stoichiometric conversion of 4-methylcyclohexylamine to its acetamide derivative via nucleophilic acyl substitution.

Biological & Toxicological Context

While **N-(4-methylcyclohexyl)acetamide** is often an intermediate, its toxicological profile is inferred from the cycloalkylamide class.

- Metabolic Stability: The cyclohexyl ring is susceptible to oxidative hydroxylation by Cytochrome P450 enzymes (specifically CYP2C9 in the context of Glimepiride). The acetamide bond is relatively stable but can be hydrolyzed by amidases.

- Safety (GHS Classification):
 - H302: Harmful if swallowed (Class inference).
 - H315/H319: Causes skin and eye irritation.[1]
 - Precaution: Handle with standard PPE (gloves, goggles) in a fume hood.

Analytical Characterization (Validation)

To validate the identity of the synthesized compound, researchers should verify the following spectral signatures.

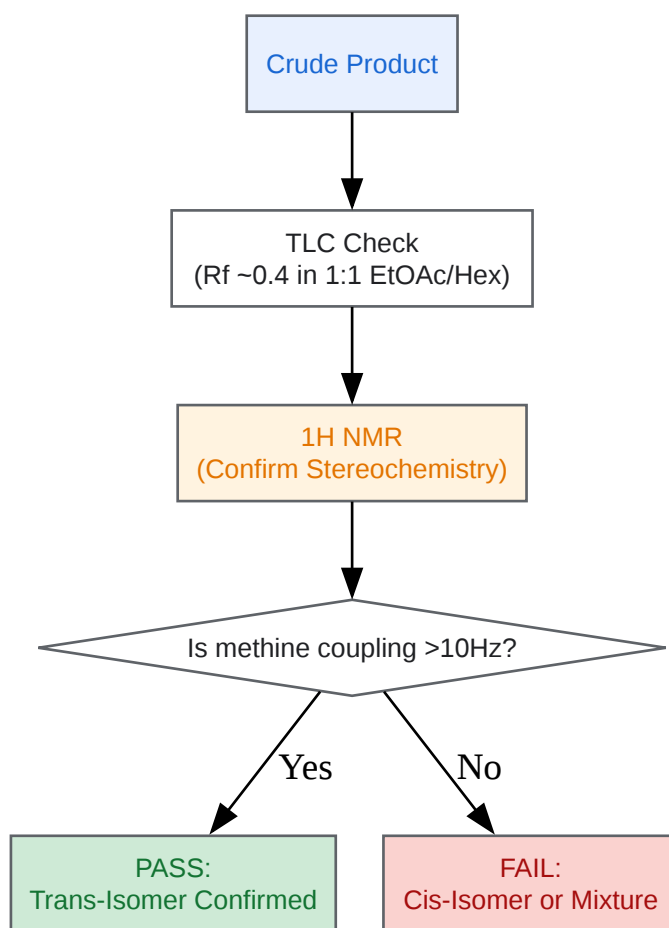
Mass Spectrometry (ESI-MS)

- Molecular Ion: $[M+H]^+ = 156.14$ m/z
- Fragmentation: Loss of acetyl group (M-43) may be observed.

Infrared Spectroscopy (FT-IR)

- Amide I (C=O stretch): Strong band at $\sim 1640\text{--}1660$ cm^{-1} .
- Amide II (N-H bend): Band at $\sim 1540\text{--}1560$ cm^{-1} .
- N-H Stretch: $\sim 3280\text{--}3300$ cm^{-1} .

Analytical Decision Tree



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Caption: Quality control workflow to ensure stereochemical purity of the trans-isomer.

References

- PubChem Compound Summary: N-(cyclohexylmethyl)acetamide (Related Derivative). National Center for Biotechnology Information. PubChem CID 299700. [\[Link\]](#)
- Synthesis of Glimepiride and Intermediates. Google Patents.
- Amide Synthesis via Acetic Anhydride. Organic Syntheses. Coll. Vol. 1, p.3 (1941). [\[Link\]](#)

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Sources

- [1. The synthesis and application of acetamide_Chemicalbook \[chemicalbook.com\]](#)
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